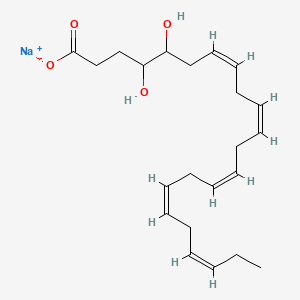
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is a polyunsaturated fatty acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt typically involves the hydroxylation of docosapentaenoic acid. The process can be carried out using specific catalysts and reagents under controlled conditions to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its sodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid derivatives.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its interaction with biological molecules. It can modulate cellular signaling pathways, influence membrane fluidity, and interact with enzymes and receptors involved in inflammation and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
Docosahexaenoic Acid: Another polyunsaturated fatty acid with six double bonds.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with five double bonds.
Osbond Acid: A regioisomer of docosapentaenoic acid.
Uniqueness
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid Sodium Salt is unique due to the presence of hydroxyl groups at specific positions, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H33NaO4 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
sodium;(7Z,10Z,13Z,16Z,19Z)-4,5-dihydroxydocosa-7,10,13,16,19-pentaenoate |
InChI |
InChI=1S/C22H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24)18-19-22(25)26;/h3-4,6-7,9-10,12-13,15-16,20-21,23-24H,2,5,8,11,14,17-19H2,1H3,(H,25,26);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-; |
Clave InChI |
FWXDUUPVYREZCY-RSDXMDNYSA-M |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCC(=O)[O-])O)O.[Na+] |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCC(C(CCC(=O)[O-])O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



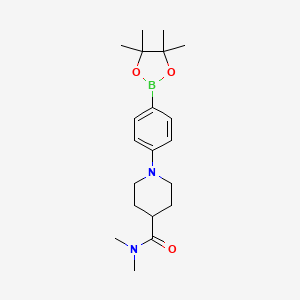

![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)
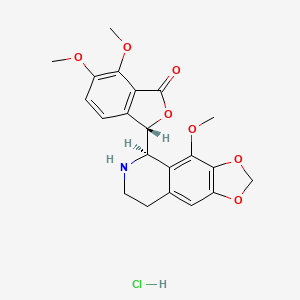
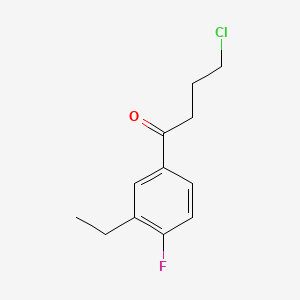
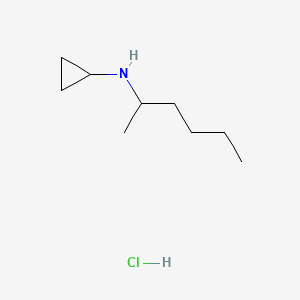
![5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F](/img/structure/B13844964.png)
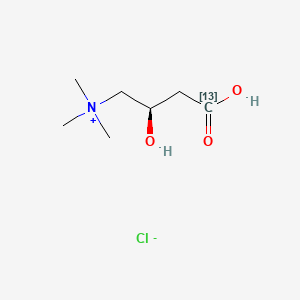

![N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide; Rosuvastatin-5S-lactone-d6](/img/structure/B13844979.png)
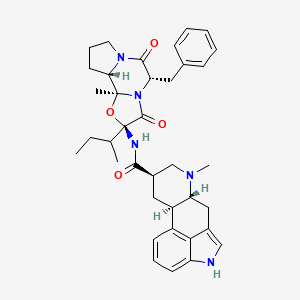
![(1R,3S,6R,8S,11R,13S,16R,18S,21R,23S,26R,28S,31R,33S)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13844981.png)
